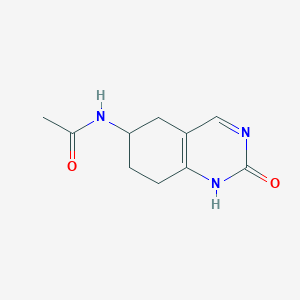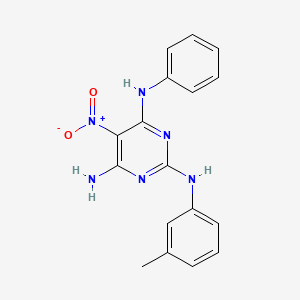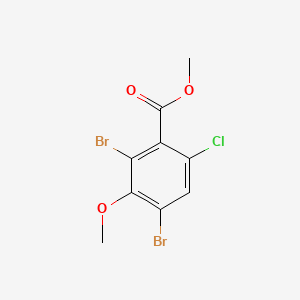![molecular formula C14H14N2O3S B12456275 N'-[2-(benzylsulfanyl)acetyl]furan-2-carbohydrazide](/img/structure/B12456275.png)
N'-[2-(benzylsulfanyl)acetyl]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(BENZYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE is a complex organic compound that features a benzylsulfanyl group and a furan-2-carbonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE typically involves the reaction of benzyl mercaptan with furan-2-carbonyl chloride, followed by the addition of acetic hydrazide. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(BENZYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
2-(BENZYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(BENZYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The benzylsulfanyl group can form interactions with proteins or enzymes, while the furan-2-carbonyl moiety can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(METHYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE
- 2-(ETHYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE
- 2-(PHENYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE
Uniqueness
2-(BENZYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE is unique due to the presence of the benzylsulfanyl group, which can provide distinct chemical reactivity and biological activity compared to its methyl, ethyl, or phenyl analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Eigenschaften
Molekularformel |
C14H14N2O3S |
|---|---|
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
N'-(2-benzylsulfanylacetyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C14H14N2O3S/c17-13(10-20-9-11-5-2-1-3-6-11)15-16-14(18)12-7-4-8-19-12/h1-8H,9-10H2,(H,15,17)(H,16,18) |
InChI-Schlüssel |
VBZNHSGTBPHEQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC(=O)NNC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine](/img/structure/B12456202.png)
![3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B12456204.png)
![methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12456209.png)

![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide](/img/structure/B12456215.png)

![5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456224.png)

![4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B12456243.png)

![[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B12456253.png)
![2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12456263.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12456270.png)
